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molecular formula C14H12Cl2N2O B8611601 N-(3,4-Dichloro-phenyl)-2-phenylamino-acetamide

N-(3,4-Dichloro-phenyl)-2-phenylamino-acetamide

Cat. No. B8611601
M. Wt: 295.2 g/mol
InChI Key: PZELQMBIQYXTNZ-UHFFFAOYSA-N
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Patent
US07589089B2

Procedure details

To 2-bromo-N-(3,4-dichloro-phenyl)-acetamide (2 g) in THF (80 mL) was added aniline (41 mg) and N-ethyldiisopropylamine and the reaction mixture was stirred over night at reflux. The precipitated salt was then filtered off and the filtrate was then concentrated in vacuo. The residue was then purified by column chromatography to give the title compound as a light brown solid (1.3 g, mp=110-112° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([Cl:13])[CH:7]=1)=[O:4].[NH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(N(C(C)C)C(C)C)C>C1COCC1>[Cl:13][C:8]1[CH:7]=[C:6]([NH:5][C:3](=[O:4])[CH2:2][NH:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:11]=[CH:10][C:9]=1[Cl:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)NC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
41 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
FILTRATION
Type
FILTRATION
Details
The precipitated salt was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(CNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 1000.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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